molecular formula C21H26N4O4S B3438909 N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE

N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE

Cat. No.: B3438909
M. Wt: 430.5 g/mol
InChI Key: ZGHMHNMWFKCOKL-UHFFFAOYSA-N
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Description

N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a hydrazinecarbonyl group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through the hydrogenation of pyridine The hydrazinecarbonyl group is then introduced through a reaction with hydrazine and a suitable carbonyl compound The phenoxyphenyl group is attached via a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and evodiamine.

    Hydrazinecarbonyl Compounds: Compounds containing the hydrazinecarbonyl group, such as hydrazinecarboxamides.

    Phenoxyphenyl Compounds: Compounds with a phenoxyphenyl group, such as bisphenol A.

Uniqueness

N-{[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-24-14-12-17(13-15-24)22-23-21(26)16-25(30(2,27)28)18-8-10-20(11-9-18)29-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHMHNMWFKCOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE

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